molecular formula C15H26N6O2 B2995801 N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide CAS No. 1797872-23-1

N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide

Cat. No.: B2995801
CAS No.: 1797872-23-1
M. Wt: 322.413
InChI Key: UJDQKTWDIQYGPP-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a tert-butyl carboxamide group and a methyltriazole-carboxamido methyl side chain. Its synthesis typically involves multi-step protocols, including coupling reactions and cyclization processes, as exemplified in related piperidine-triazole derivatives . Key characterization techniques such as $^{1}\text{H}$-, $^{13}\text{C}$-, and $^{15}\text{N}$-NMR, alongside high-resolution mass spectrometry (HRMS), are critical for confirming its structural integrity .

Properties

IUPAC Name

N-tert-butyl-4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O2/c1-15(2,3)17-14(23)21-7-5-11(6-8-21)9-16-13(22)12-10-20(4)19-18-12/h10-11H,5-9H2,1-4H3,(H,16,22)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDQKTWDIQYGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, drawing upon diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a tert-butyl group and a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. The synthesis typically involves the coupling of piperidine derivatives with triazole-containing carboxylic acids via amide bond formation. The structural formula can be represented as follows:

N tert butyl 4 1 methyl 1H 1 2 3 triazole 4 carboxamido methyl piperidine 1 carboxamide\text{N tert butyl 4 1 methyl 1H 1 2 3 triazole 4 carboxamido methyl piperidine 1 carboxamide}

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties through various mechanisms. For instance, compounds similar to N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide have shown selective cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
4aJurkat T-cells2.5Induces apoptosis and DNA damage
6aMCF-71.35Thymidylate synthase inhibition
6eHepG22.18Cell cycle arrest

Studies have shown that certain derivatives can inhibit thymidylate synthase, an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells . Furthermore, the morphological changes observed in treated cells—such as chromatin condensation and membrane blebbing—underscore the compound's potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been documented. Compounds related to N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide have demonstrated activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL

The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The biological activity of N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide can be attributed to its ability to interact with specific molecular targets within cells:

Anticancer Mechanism:

  • Thymidylate Synthase Inhibition : This leads to reduced dTTP levels necessary for DNA replication.

Antimicrobial Mechanism:

  • Cell Wall Disruption : The triazole ring may interact with enzymes involved in peptidoglycan synthesis in bacteria.

Case Study 1: Anticancer Effects

A study evaluated the effects of N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine on MCF-7 breast cancer cells. Results indicated an IC50 value of approximately 1.35 μM, showcasing its potency compared to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against E. coli and S. aureus. The results demonstrated significant inhibition at concentrations as low as 10 μg/mL for S. aureus, indicating strong potential for therapeutic applications in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperidine- and triazole-containing derivatives. Below is a detailed comparison of its key features against analogous molecules:

Core Structural Variations

Compound Name Core Structure Modifications Key Functional Groups
N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide Piperidine core with tert-butyl carboxamide and triazole-carboxamido methyl substituent tert-butyl carboxamide, methyltriazole, carboxamide linker
N1-tert-butylpiperidine-1,4-dicarboxamide () Piperidine core with dual carboxamide groups (1- and 4-positions) Two tert-butyl carboxamide groups, no triazole moiety
N-(4-iodophenyl)piperidine-1-carboxamide derivatives () Piperidine core with aryl substituents (e.g., 4-iodophenyl) Aryl carboxamide, halogen (iodine) substituent
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives () Triazole core with methyl and aryl substituents, linked to carboxamide Methylphenyl-triazole, carboxamide, no piperidine

Physicochemical and Pharmacological Properties

Property Target Compound N1-tert-butylpiperidine-1,4-dicarboxamide N-(4-iodophenyl)piperidine-1-carboxamide Triazole-carboxamide Derivatives
Molecular Weight ~350-370 g/mol (estimated) ~300-320 g/mol ~400-420 g/mol (iodine contributes) ~250-300 g/mol
Solubility Moderate in DMSO, low in water High in polar aprotic solvents Low due to iodine Variable (depends on substituents)
Bioactivity Potential kinase inhibition (inferred) Unknown Reported as enzyme inhibitors Antimicrobial, anticancer

Key Advantages and Limitations

  • However, its synthetic complexity may limit scalability .
  • N1-tert-butylpiperidine-1,4-dicarboxamide : Simpler synthesis but lacks the triazole’s versatility in interactions .
  • Iodophenyl Derivatives : Halogenation improves binding to hydrophobic pockets but increases molecular weight and reduces solubility .

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